(E)-pent-2-enoyl chloride (E)-pent-2-enoyl chloride
Brand Name: Vulcanchem
CAS No.: 33698-85-0
VCID: VC8102672
InChI: InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+
SMILES: CCC=CC(=O)Cl
Molecular Formula: C5H7ClO
Molecular Weight: 118.56 g/mol

(E)-pent-2-enoyl chloride

CAS No.: 33698-85-0

Cat. No.: VC8102672

Molecular Formula: C5H7ClO

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

(E)-pent-2-enoyl chloride - 33698-85-0

Specification

CAS No. 33698-85-0
Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
IUPAC Name (E)-pent-2-enoyl chloride
Standard InChI InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+
Standard InChI Key OTTYFDRFBJPGRW-ONEGZZNKSA-N
Isomeric SMILES CC/C=C/C(=O)Cl
SMILES CCC=CC(=O)Cl
Canonical SMILES CCC=CC(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(E)-Pent-2-enoyl chloride is an unsaturated acyl chloride with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol . Its IUPAC name is (E)-pent-2-enoyl chloride, reflecting the trans configuration of the double bond between carbons 2 and 3. Key structural descriptors include:

PropertyValueSource
CAS No.33698-85-0
SMILESCC/C=C/C(=O)Cl
InChI KeyOTTYFDRFBJPGRW-ONEGZZNKSA-N
Boiling Point~140.5°C (predicted)
Density~1.0 g/mL (predicted)

The compound’s planar geometry and electrophilic acyl chloride group enable diverse reactivity, particularly in acylation and conjugate addition reactions.

Spectroscopic Data

  • ¹H NMR: Signals at δ 6.18 (dt, J = 15.0 Hz, 1H, CH=CH), 2.4–2.6 (m, 2H, CH₂CO), and 1.1–1.6 (m, 3H, CH₂CH₃) .

  • IR: Strong absorption at 1800 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves the reaction of crotonic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions :

Crotonic acid+SOCl2reflux(E)-Pent-2-enoyl chloride+SO2+HCl\text{Crotonic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{(E)-Pent-2-enoyl chloride} + \text{SO}_2 + \text{HCl}

Key parameters:

  • Temperature: 70–90°C

  • Yield: 75–90%

  • Purity: >95% (GC-MS analysis)

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Catalytic amounts of DMF accelerate the reaction, reducing side products like dichloroalkanes.

Reactivity and Applications in Organic Synthesis

Acylation Reactions

(E)-Pent-2-enoyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form amides and esters, respectively. For example:

  • Amide formation: Used to synthesize N-substituted acrylamides for drug candidates .

  • Esterification: Key step in producing flavoring agents (e.g., pent-2-enoate esters).

Conjugate Additions

The α,β-unsaturated system undergoes Michael additions with Grignard reagents and organocuprates, enabling C–C bond formation . A recent study utilized this reactivity to synthesize 3-ethylindan-1-one, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Industrial and Agricultural Applications

ApplicationExampleReference
AgrochemicalsSynthesis of pyrethroid analogs
PolymersCrosslinking agent for resins
Flavors/FragrancesProduction of fruity esters

Comparison with Related Acyl Chlorides

CompoundMolecular FormulaReactivity ProfileApplications
Acetyl chlorideC₂H₃ClOHigh electrophilicity, fast acylationAcetylation reactions
Propionyl chlorideC₃H₅ClOModerate steric hindrancePharmaceutical intermediates
(E)-Pent-2-enoyl chlorideC₅H₇ClOConjugated system enables 1,4-additionDrug design, agrochemicals

Recent Research Advancements

Macrocyclic Peptide Epoxyketones

A 2024 study highlighted the use of (E)-pent-2-enoyl chloride in synthesizing DB-60, a macrocyclic immunoproteasome inhibitor with enhanced metabolic stability (IC₅₀ = 105 nM) . DB-60 reduced IL-1α levels in Tg2576 Alzheimer’s mice, suggesting neuroprotective potential .

Green Chemistry Approaches

Microwave-assisted synthesis reduced reaction times by 70% while maintaining yields >85% . Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) are under investigation.

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